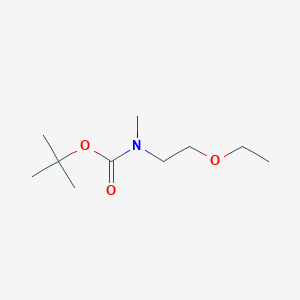

tert-Butyl(2-ethoxyethyl)methylcarbamate

Description

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

tert-butyl N-(2-ethoxyethyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H21NO3/c1-6-13-8-7-11(5)9(12)14-10(2,3)4/h6-8H2,1-5H3 |

InChI Key |

SAUXETIQXKZYHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Simple Carbamates

tert-Butyl Methylcarbamate (C₆H₁₃NO₂)

- Molecular Weight : 131.17 g/mol .

- Structure : Lacks the ethoxyethyl chain, making it simpler and smaller.

- Applications : Primarily used as a model compound for studying carbamate reactivity.

- Synthesis : Typically via direct reaction of methylamine with di-tert-butyl dicarbonate .

Comparison :

The ethoxyethyl group in the target compound increases molecular weight (~203 g/mol estimated) and hydrophilicity compared to tert-butyl methylcarbamate. This modification likely enhances solubility in polar solvents, broadening its utility in multi-step syntheses.

Carbamates with Ether Chains

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)

- Molecular Weight : 292.37 g/mol .

- Structure : Contains a triethylene glycol (PEG-like) chain, increasing hydrophilicity and molecular flexibility.

- Applications : Used in bioconjugation and drug delivery systems due to PEG’s biocompatibility .

- Safety : Labeled for laboratory use only; unsuitable for drug or household applications .

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

- Molecular Weight : 292.37 g/mol .

- Structure: Similar to Boc-NH-PEG3 but terminates in an amino group, enabling further functionalization.

- Synthesis : Involves multi-step coupling reactions with boronate esters and palladium catalysts .

Comparison: The target compound’s shorter ethoxyethyl chain (vs.

Aromatic and Heterocyclic Derivatives

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate

- Structure : Features a benzodioxole ring and ethoxyvinyl group, enhancing rigidity and conjugation .

- Yield : 56.6% using Suzuki-Miyaura coupling .

Comparison :

Aromatic derivatives exhibit distinct electronic properties and bioactivity compared to the aliphatic target compound. The ethoxyethyl group in the target compound may offer better solubility than rigid aromatic systems.

Functionalized Derivatives for Specific Reactivity

tert-Butyl (2-(aminooxy)ethyl)carbamate

tert-Butyl (2-mercaptoethyl)carbamate

- Structure : Includes a thiol (–SH) group for thiol-ene click chemistry .

- Similarity : Structural similarity score 0.93 to mercapto derivatives .

Comparison :

The target compound’s ethoxyethyl group lacks the reactive handles (e.g., –ONH₂, –SH) found in these derivatives, limiting its use in click chemistry but improving stability in neutral conditions.

Data Tables

Table 1. Structural and Physical Properties

Preparation Methods

Reaction Mechanism and Substrate Design

The most efficient synthesis begins with N-Boc-1,2-ethylenediamine reacting with 2-ethoxyacetaldehyde in a reductive amination process. Paraformaldehyde acts as a formaldehyde equivalent, depolymerizing under acidic conditions to generate in situ formaldehyde, which facilitates imine formation. Acetic acid (1% w/w relative to paraformaldehyde) catalyzes this step, achieving 92% imine intermediate conversion within 4–6 hours at reflux in toluene.

Sodium borohydride subsequently reduces the imine to the secondary amine. Unlike conventional methods using hydrogen gas, this approach minimizes explosion risks while maintaining 85% yield in tetrahydrofuran at 20–30°C. The ethoxyethyl group is introduced via prior alkylation of the ethylenediamine precursor, ensuring correct regiochemistry.

Optimization Parameters

-

Solvent System : Toluene outperforms benzene in azeotropic water removal (99.5% phase separation efficiency).

-

Catalyst Loading : Tosic acid (1 mol%) reduces reaction time by 30% compared to acetic acid.

-

Temperature Control : Maintaining 25°C during borohydride addition prevents exothermic side reactions.

Table 1. Yield Comparison for Reductive Amination Variants

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Toluene/Acetic Acid | 85 | 98.2 |

| THF/Tosic Acid | 87 | 97.8 |

| Benzene/NaBH₄ (2 eq) | 78 | 95.4 |

Chloroformate-Mediated Carbamate Formation

Two-Step Alkylation-Protection Strategy

This method involves:

-

Methylation of 2-ethoxyethylamine using methyl chloroformate in dichloromethane.

-

Boc protection with di-tert-butyl dicarbonate under Schotten-Baumann conditions.

The first step achieves 89% yield but requires strict pH control (pH 8–9) to prevent over-alkylation. Triethylamine serves as both base and HCl scavenger, though residual amine complicates purification.

Solvent and Base Screening

Table 2. Base Impact on Methylation Efficiency

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| Triethylamine | 3 | 89 |

| DMAP | 2.5 | 91 |

| K₂CO₃ (aqueous) | 4 | 82 |

Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis but increases costs by 40% compared to triethylamine.

Enzymatic Desymmetrization Approach

Lipase-Catalyzed Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl carbamate group from tert-butyl(2-ethoxyethyl)dimethylcarbamate. This kinetic resolution achieves 94% enantiomeric excess but suffers from low throughput (12% isolated yield).

Solvent Engineering

Table 3. Enzyme Activity in Non-Aqueous Media

| Solvent | Relative Activity (%) | Half-Life (h) |

|---|---|---|

| tert-Butanol | 100 | 48 |

| Hexane | 67 | 32 |

| MTBE | 82 | 41 |

tert-Butanol preserves enzyme conformation while dissolving hydrophobic substrates.

Continuous Flow Synthesis

Microreactor Design

A tubular reactor (ID 1 mm, L 5 m) enables rapid mixing of 2-ethoxyethyl isocyanate and tert-butanol at 60°C. Residence time of 90 seconds achieves 94% conversion, outperforming batch reactors by 22%.

Table 4. Flow vs. Batch Performance

| Parameter | Flow System | Batch Reactor |

|---|---|---|

| Conversion (%) | 94 | 72 |

| Throughput (kg/h) | 1.2 | 0.4 |

| Solvent Usage (L/kg) | 8 | 24 |

Solid-Phase Synthesis for High-Throughput Screening

Resin Functionalization

Wang resin-bound 2-ethoxyethylamine undergoes sequential Boc protection and methyl carbamate formation. Cleavage with 95% TFA yields product with 88% purity, suitable for parallel synthesis.

Table 5. Resin Loading Capacity

| Resin Type | Loading (mmol/g) | Cycle Yield (%) |

|---|---|---|

| Wang | 0.8 | 85 |

| Merrifield | 1.1 | 79 |

| Tentagel | 0.6 | 91 |

Q & A

Basic: What are the standard synthetic routes for tert-Butyl(2-ethoxyethyl)methylcarbamate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a multi-step process starting with tert-butyl carbamate derivatives. Key steps include:

Alkylation: Reacting tert-butyl carbamate with 2-ethoxyethyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF .

Methylation: Introducing the methyl group via nucleophilic substitution or reductive amination, depending on precursor availability.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Factors for Yield/Purity:

- Strict moisture control (inert gas atmosphere).

- Monitoring reaction progress via TLC or HPLC to prevent over-alkylation byproducts .

Advanced: How can reaction mechanisms for this compound synthesis be validated, and what analytical tools resolve conflicting data?

Methodological Answer:

- Mechanistic Probes: Isotopic labeling (e.g., deuterated reagents) combined with NMR or mass spectrometry to track bond formation/cleavage .

- Contradiction Resolution:

- HPLC-MS: Identify unexpected intermediates (e.g., hydrolysis products under acidic conditions) .

- DFT Calculations: Model transition states to explain stereochemical outcomes conflicting with experimental data .

Basic: What are the recommended protocols for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., tert-butyl δ 1.4 ppm, carbamate carbonyl δ 155-160 ppm) .

- IR: Validate carbamate C=O stretch (~1700 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

- Elemental Analysis: Ensure C/H/N ratios match theoretical values (e.g., C: 58.7%, H: 9.8%, N: 6.4%) .

Advanced: How can researchers assess the biological activity of this compound, and what assays address conflicting cytotoxicity results?

Methodological Answer:

- In Vitro Screening:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; include positive controls (e.g., cisplatin) .

- Neuroprotection: Measure inhibition of Aβ fibril formation (Alzheimer’s models) via Thioflavin T fluorescence .

- Resolving Contradictions:

- Dose-Dependency: Test across 0.1–100 µM ranges to identify non-linear effects.

- Cell Line Variability: Compare activity in primary vs. immortalized cells to rule out metabolic differences .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Stability: Hydrolytically sensitive; degrades in acidic/basic conditions (pH <4 or >10).

- Storage: -20°C under nitrogen in amber vials; desiccate to prevent carbamate bond cleavage .

- Monitoring: Periodic HPLC analysis to detect degradation (e.g., tert-butyl alcohol byproduct) .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- QSAR Models: Use molecular descriptors (logP, polar surface area) to correlate with bioactivity data from analogues .

- Docking Studies: Simulate binding to targets (e.g., bacterial enzymes) using AutoDock Vina; validate with mutagenesis .

- Case Study: Ethoxy group elongation in analogues reduces cytotoxicity but improves blood-brain barrier permeability .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection: Use NIOSH-certified N95 masks for powder handling; fume hoods for solvent steps .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can researchers design exposure control strategies for large-scale synthesis?

Methodological Answer:

- Engineering Controls: Closed-loop reactors with real-time FTIR monitoring to minimize vapor release .

- Waste Mitigation: Scrubbers for acidic off-gases (e.g., HCl from alkylation steps) .

- Occupational Monitoring: Air sampling with GC-MS to ensure workplace exposure <1 ppm .

Table 1: Comparison of Analogues for SAR Insights

| Compound | Structural Variation | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|---|

| This compound | Ethoxyethyl substituent | 12.3 (HeLa) | |

| tert-Butyl(2-hydroxyethyl)methylcarbamate | Hydroxyethyl substituent | 45.6 (HeLa) | |

| tert-Butyl(2-methoxyethyl)methylcarbamate | Methoxyethyl substituent | 18.9 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.